Cas no 2172632-63-0 ((Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide)
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide Chemical and Physical Properties
Names and Identifiers
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- (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide
- EN300-1599824
- 2172632-63-0
-
- Inchi: 1S/C6H5BrClN3O/c7-3-1-4(6(9)11-12)5(8)10-2-3/h1-2,12H,(H2,9,11)
- InChI Key: IBIZXTIXOUOZQB-UHFFFAOYSA-N
- SMILES: BrC1=CN=C(C(/C(=N/O)/N)=C1)Cl
Computed Properties
- Exact Mass: 248.93045g/mol
- Monoisotopic Mass: 248.93045g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 12
- Rotatable Bond Count: 1
- Complexity: 190
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 1
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.6
- Topological Polar Surface Area: 71.5Ų
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1599824-0.05g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 0.05g |
$612.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-0.1g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 0.1g |
$640.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-0.25g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 0.25g |
$670.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-0.5g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 0.5g |
$699.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-1.0g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 1.0g |
$728.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-2.5g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 2.5g |
$1428.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-5.0g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 5.0g |
$2110.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-10.0g |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 10.0g |
$3131.0 | 2023-07-10 | ||
| Enamine | EN300-1599824-50mg |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 50mg |
$612.0 | 2023-09-23 | ||
| Enamine | EN300-1599824-100mg |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide |
2172632-63-0 | 100mg |
$640.0 | 2023-09-23 |
(Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide Related Literature
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H. V. Jain,D. Verthelyi,S. L. Beaucage RSC Adv., 2017,7, 42519-42528
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Andre Prates Pereira,Tao Dong,Eric P. Knoshaug,Nick Nagle,Ryan Spiller,Bonnie Panczak,Christopher J. Chuck,Philip T. Pienkos Sustainable Energy Fuels, 2020,4, 3400-3408
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Yang Xu,Min Wang,Donghui Wei,Rongqiang Tian,Zheng Duan,François Mathey Dalton Trans., 2019,48, 5523-5526
Additional information on (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide
Introduction to (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide (CAS No. 2172632-63-0)
The compound (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide (CAS No. 2172632-63-0) is a specialized chemical entity that has garnered significant attention in the field of pharmaceutical and medicinal chemistry. This compound, characterized by its unique structural and functional attributes, represents a promising candidate for further exploration in drug discovery and development. Its molecular structure, incorporating both bromo and chloro substituents, alongside a hydroxypyridine core and a carboximidamide moiety, positions it as a versatile building block for synthesizing novel therapeutic agents.
In recent years, the demand for innovative pharmaceutical compounds has surged, driven by the need to address increasingly complex diseases and to overcome resistance mechanisms associated with existing treatments. The (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide stands out due to its potential applications in modulating biological pathways that are critical in various pathological conditions. The presence of halogen atoms not only enhances its reactivity but also allows for further functionalization, making it an attractive scaffold for medicinal chemists.
One of the most compelling aspects of this compound is its ability to interact with biological targets in a highly specific manner. The hydroxypyridine ring is known to exhibit strong binding affinity to certain enzymes and receptors, while the carboximidamide group can serve as a hinge region for designing molecules that can effectively disrupt or modulate biological processes. Such features make it particularly relevant for the development of small-molecule inhibitors or activators.
Current research in the field of medicinal chemistry has demonstrated that compounds with similar structural motifs have shown efficacy in preclinical studies against a range of diseases, including cancer, inflammatory disorders, and infectious diseases. The (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide is being investigated as a potential lead compound for further optimization through structure-activity relationship (SAR) studies. These studies aim to fine-tune its pharmacological properties, such as potency, selectivity, and pharmacokinetic profiles.
The synthesis of this compound involves multi-step organic reactions that require precise control over reaction conditions to ensure high yield and purity. Advanced synthetic methodologies, including transition metal-catalyzed cross-coupling reactions and palladium-mediated transformations, have been employed to construct the desired molecular framework efficiently. These synthetic strategies not only highlight the compound's complexity but also underscore the expertise required to produce it on an industrial scale.
In terms of biological activity, preliminary in vitro assays have indicated that the (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide exhibits promising interactions with certain enzymes and receptors implicated in disease pathogenesis. For instance, its ability to inhibit specific kinases or modulate transcription factor activity has been observed in cell-based models. These findings are particularly intriguing given the critical role that aberrant enzymatic activity plays in many diseases.
Furthermore, the compound's stability under various physiological conditions is another key factor that contributes to its potential as a drug candidate. Studies have been conducted to evaluate its solubility, metabolic stability, and interaction with biological fluids. These parameters are crucial for determining whether it can be effectively formulated into a therapeutic agent that can be administered orally or via other routes.
The integration of computational chemistry techniques has also played a pivotal role in understanding the behavior of this compound both in vitro and in silico. Molecular modeling studies have provided insights into its binding mode with potential targets, helping researchers to design analogs with enhanced properties. Such computational approaches are indispensable in modern drug discovery pipelines, allowing for rapid screening and optimization of candidate molecules.
As research progresses, the applications of the (Z)-5-bromo-2-chloro-N'-hydroxypyridine-3-carboximidamide are expected to expand beyond traditional therapeutic areas. Its unique structural features make it amenable to use in developing diagnostic agents or probes for biochemical pathways. Additionally, its potential as a tool compound in chemical biology studies cannot be overstated, as it could provide valuable insights into enzyme mechanisms and cellular processes.
In conclusion, the compound (CAS No. 2172632-63-0) represents a significant advancement in pharmaceutical chemistry due to its multifaceted properties and potential applications. Its synthesis challenges highlight the cutting-edge nature of modern drug development efforts while its biological promise underscores why it is being actively pursued by researchers worldwide. As more data becomes available from ongoing studies, it is anticipated that this compound will continue to play an important role in shaping future therapeutic strategies.
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